
N-(4-butylphenyl)-N'-isopropylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-N'-isopropylethanediamide, commonly known as ADB-BUTINACA, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It is an analog of the synthetic cannabinoid AB-FUBINACA and is known for its potent agonistic activity towards the CB1 and CB2 receptors in the endocannabinoid system.
作用機序
ADB-BUTINACA exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. It has a high affinity for these receptors, which leads to the activation of various signaling pathways and the modulation of neurotransmitter release. This results in the analgesic, anti-inflammatory, and anxiolytic effects observed in preclinical studies.
Biochemical and Physiological Effects
ADB-BUTINACA has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in mice. Additionally, it has been found to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
ADB-BUTINACA has several advantages for lab experiments. It is highly potent and selective for the CB1 and CB2 receptors, which makes it a useful tool for investigating the endocannabinoid system. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also some limitations to using ADB-BUTINACA in lab experiments. It has a short half-life, which means that its effects are relatively short-lived. Additionally, its high potency can make it difficult to accurately dose in animal studies.
将来の方向性
There are several future directions for research on ADB-BUTINACA. One area of interest is its potential use in the treatment of neurological disorders. Preclinical studies have shown promising results in animal models of Parkinson's disease, and further research is needed to investigate its potential therapeutic effects in humans.
Another area of interest is its potential use as a tool for investigating the endocannabinoid system. ADB-BUTINACA is highly potent and selective for the CB1 and CB2 receptors, which makes it a useful tool for studying the physiological and biochemical effects of endocannabinoid signaling.
Conclusion
In conclusion, ADB-BUTINACA is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has analgesic, anti-inflammatory, and anxiolytic effects and has been investigated for its potential use in the treatment of neurological disorders. Its high potency and selectivity for the CB1 and CB2 receptors make it a useful tool for investigating the endocannabinoid system. However, further research is needed to fully understand its potential therapeutic effects and limitations.
合成法
The synthesis of ADB-BUTINACA involves the reaction of 4-butylbenzoyl chloride with isopropylamine in the presence of a base catalyst. The reaction mixture is then refluxed in toluene, and the resulting product is purified by column chromatography. The final product is a white crystalline powder with a purity of more than 98%.
科学的研究の応用
ADB-BUTINACA has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
N-(4-butylphenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-5-6-12-7-9-13(10-8-12)17-15(19)14(18)16-11(2)3/h7-11H,4-6H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCGUEYTRAUASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-N'-propan-2-yloxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(6-nitro-1,3-benzothiazol-2-yl)amino]-3-oxo-1-phenylpropyl}benzamide](/img/structure/B5058345.png)
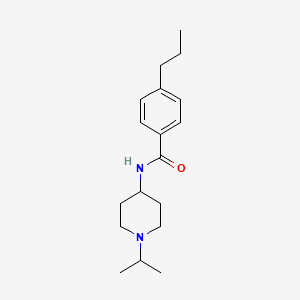
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5058352.png)
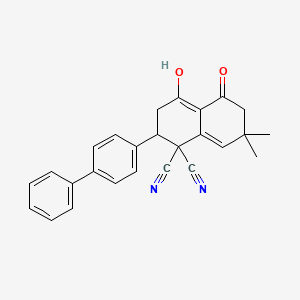
![(2-isopropoxy-5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)methanol](/img/structure/B5058370.png)
![3-methyl-5-[3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058380.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5058384.png)
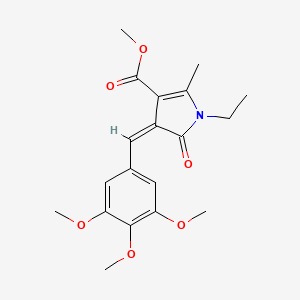
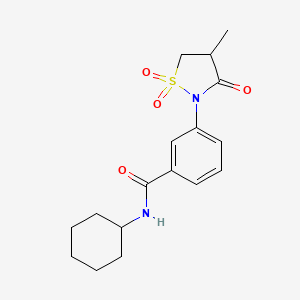
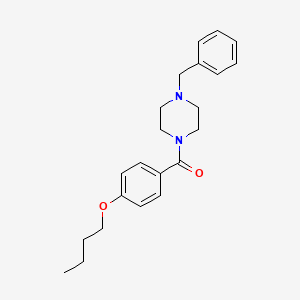
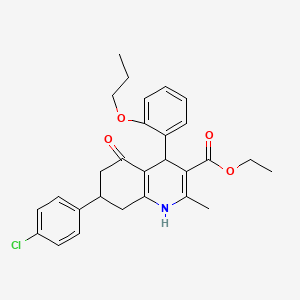
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5058434.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B5058438.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5058444.png)